3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyethyl group, a methylamino group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyethyl and methylamino groups. The final step involves esterification with benzyl alcohol. The reaction conditions often require the use of catalysts, such as mineral acids or bases, and may involve heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The benzyl ester moiety may also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-aryl acrylate: Known for its electrophilic and nucleophilic centers, making it a versatile building block in organic synthesis.
Piperidine derivatives: These include substituted piperidines, spiropiperidines, and piperidinones, which are widely used in medicinal chemistry.
Uniqueness
3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for the development of new drugs and materials.
Biological Activity
3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, commonly referred to as a piperidine derivative, is a synthetic compound notable for its complex structure and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring that is substituted with a hydroxyl group, a methylamino group, and a benzyl ester. Its molecular formula is C16H24N2O3, with a molecular weight of approximately 292.37 g/mol. The presence of both an amine and a carboxylic acid in its structure is critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound's ability to inhibit phosphodiesterases (PDEs) has been explored, which could suggest applications in cardiovascular therapies by modulating cyclic nucleotide levels in cells.
- Neurotransmitter Modulation : The structural similarities with neurotransmitter analogs suggest potential roles in modulating excitatory neurotransmission.
Cytotoxicity Studies
A study investigated the cytotoxic effects of several piperidine derivatives against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 5.2 ± 0.1 | Induction of apoptosis |
Doxorubicin | MCF-7 | 2.82 ± 0.07 | DNA intercalation |
The study utilized the MTT assay to determine cell viability and found that the compound induced apoptosis in MCF-7 cells, increasing early and late apoptotic stages significantly compared to untreated controls .
Molecular Docking Studies
Computational studies employing molecular docking techniques have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated strong interactions with specific receptors involved in pain modulation and neuroprotection, suggesting potential therapeutic uses in treating neuropathic pain.
Pharmacological Applications
The unique combination of functional groups in this compound suggests several therapeutic applications:
- Cardiovascular Diseases : Due to its potential PDE inhibitory activity, it may be beneficial in treating conditions such as heart failure or erectile dysfunction.
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for further research in treating anxiety or depression.
Properties
IUPAC Name |
benzyl 3-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(10-11-19)15-8-5-9-18(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTWTJTZTGLXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.